molecular formula C16H23NO2 B2544416 Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine CAS No. 332167-80-3

Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine

Cat. No.: B2544416
CAS No.: 332167-80-3
M. Wt: 261.365
InChI Key: DXZYHJARYCNAHJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-2-8-15(9-3-1)17-10-16-18-11-13-6-4-5-7-14(13)12-19-16/h4-7,15-17H,1-3,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZYHJARYCNAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2OCC3=CC=CC=C3CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807916
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine
  • CAS No.: 635699-06-8 .
  • Structure : The compound features a cyclohexylamine moiety linked to a bicyclic system comprising a benzofused dioxa-cyclohepten ring. This structural complexity distinguishes it from simpler cyclohexylamine derivatives.

Synthesis methods for analogous cyclohexylamine derivatives often involve catalytic reductions of imines or condensation reactions, as seen in historical literature .

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The compound’s unique dioxa-benzo-cyclohepten system imparts distinct physicochemical properties compared to simpler cyclohexylamines. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Boiling Point (°C/mmHg) Melting Point (Derivatives) Key Structural Features
This compound Likely C₁₈H₂₃NO₂ ~297.4 (estimated) Not reported Not reported Benzofused dioxa-cyclohepten, cyclohexyl
Cyclohexylmethylamine (CAS 3218-02-8) C₇H₁₅N 113.2 Not reported Hydrochloride: 234°C Simple cyclohexylmethyl group
Cyclohexyl-n-butylamine C₁₀H₂₁N 155.3 132–135/16 Hydrochloride: 90°C Linear n-butyl substituent
Cyclohexyl-(γ-methyl-n-amyl)amine C₁₂H₂₅N 183.3 140–148/15 Hydrochloride: 139°C Branched γ-methyl-n-amyl chain

Key Observations :

  • Molecular Complexity : The target compound’s bicyclic structure increases molecular weight and rigidity compared to linear or branched analogs, likely reducing volatility and altering solubility .

Q & A

Q. What are the recommended synthetic routes for preparing Cyclohexyl-(5,9-dihydro-6,8-dioxa-benzo-cyclohepten-7-ylmethyl)-amine?

The synthesis of this compound likely involves reductive amination or coupling reactions. For instance, cyclohexylmethylamine derivatives can be synthesized via reductive amination of carbonyl intermediates with cyclohexylamine . The benzodioxepin core (5,9-dihydro-6,8-dioxa-benzo-cyclohepten) may be constructed through cyclization of diol or epoxide precursors under acidic or basic conditions . Key steps include:

  • Intermediate preparation : Formation of the benzodioxepin scaffold (e.g., via cyclization of 7-amino-1,5-benzodioxepin derivatives) .
  • Coupling : Reaction of the benzodioxepin intermediate with cyclohexylmethylamine using coupling agents like EDC/HOBt.

Q. How can the purity of this compound be validated, and what analytical methods are recommended?

Purity validation requires a combination of techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for baseline separation of impurities .
  • Spectroscopy :
    • 1^1H NMR : Key peaks include aromatic protons (δ 6.8–7.2 ppm) and cyclohexyl methylene protons (δ 1.2–1.8 ppm) .
    • Mass spectrometry (ESI+) : Expected molecular ion [M+H]+^+ at m/z ~330–350 (exact mass depends on substituents) .
  • Melting point : Compare experimental values (e.g., 143–146°C for related benzodioxepin derivatives) with literature data .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?

Conflicts in NMR or MS data often arise from conformational flexibility or impurities. Mitigation strategies include:

  • Variable-temperature NMR : To assess dynamic effects (e.g., cyclohexyl ring flipping) .
  • 2D experiments (HSQC, HMBC) : Confirm connectivity between the benzodioxepin core and cyclohexylmethylamine moiety .
  • High-resolution MS : Resolve isotopic patterns to distinguish between isobaric impurities and the target compound .

Q. How can computational modeling aid in predicting the compound’s biological activity?

Docking studies and molecular dynamics simulations can predict interactions with ion channels (e.g., SK/KCa channels), given structural similarities to known activators like CyPPA (cyclohexyl-pyrazolyl-pyrimidine derivatives) . Key steps:

  • Target identification : Align the compound’s structure with SK channel activators (e.g., shared cyclohexyl and aromatic motifs) .
  • Free energy calculations : Estimate binding affinity using MM/GBSA or QM/MM methods .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

Key challenges include:

  • Steric hindrance : The bulky cyclohexyl group may reduce coupling efficiency. Mitigate by using polar aprotic solvents (DMF, DMSO) and elevated temperatures .
  • Byproduct formation : Monitor for over-alkylation using TLC or inline IR spectroscopy.
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected DataReference
1^1H NMRδ 6.8–7.2 (aromatic H), δ 1.2–1.8 (cyclohexyl CH2_2)
ESI-MS[M+H]+^+ ~330–350
Melting Point143–146°C (benzodioxepin derivatives)

Q. Table 2. Computational Parameters for SK Channel Docking

ParameterValueSource
Binding SiteSK2/SK3 subunit interface
Force FieldCHARMM36
Solvent ModelTIP3P

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